

Application Notes and Protocols for Fumonisin Analysis Using Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fumonisin B2-13C34

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This document provides a detailed protocol for the quantitative analysis of fumonisins (B1, B2, and B3) in various food matrices using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high accuracy and sensitivity by incorporating uniformly labeled internal standards to compensate for matrix effects and variations in sample preparation.

Introduction

Fumonisins are mycotoxins produced by Fusarium species, commonly found in corn and corn-based products.[1] They are associated with various adverse health effects in humans and animals, making their accurate quantification in food and feed crucial for consumer safety and regulatory compliance.[2] The stable isotope dilution assay is a robust analytical technique that utilizes stable isotope-labeled internal standards (IS), such as ¹³C-labeled fumonisins, which are chemically identical to the native analytes.[3] This approach allows for precise quantification by correcting for analyte losses during sample preparation and for signal suppression or enhancement in the mass spectrometer.[3][4]

Experimental Protocol

This protocol is a comprehensive guide for the determination of fumonisins B1, B2, and B3 in food matrices like corn, peanut butter, and wheat flour.[5][6][7]



Materials and Reagents

- Standards: Fumonisin B1 (FB1), Fumonisin B2 (FB2), Fumonisin B3 (FB3) native standards and their corresponding ¹³C uniformly labeled internal standards ([¹³C₃₄]-FB1, [¹³C₃₄]-FB2, [¹³C₃₄]-FB3).[6]
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade),
 Formic acid (reagent grade).[8][9]
- Extraction Solution: 50% acetonitrile in water (v/v).[5][6][7]
- Solid Phase Extraction (SPE) Columns (Optional Cleanup): Strong anion exchange (SAX) or immunoaffinity columns can be used for complex matrices.[10]

Sample Preparation

- Homogenization: Homogenize the sample to a fine powder. For samples with high moisture content, a water-slurry procedure may be employed.[11]
- Weighing: Accurately weigh 1.0 g of the homogenized sample into a centrifuge tube.[5]
- Fortification: Add a known amount of the ¹³C-labeled internal standard working solution to the sample.[5][6][7]
- Extraction: Add 4.0 mL of the extraction solvent (50% acetonitrile/water).[5]
- Vortexing and Centrifugation: Vortex the tube for 30 seconds, followed by centrifugation to separate the solid and liquid phases.[5]
- Filtration: Filter the supernatant through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.[5][6][7]

LC-MS/MS Analysis

• Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.[8][9]



- Column: A C18 reversed-phase column (e.g., CORTECS C18, 2.1 mm \times 100 mm, 1.6 μ m). [9][12]
- Mobile Phase: A gradient of mobile phase A (0.2% formic acid in water) and mobile phase B (0.2% formic acid in methanol).[8][9]
- Flow Rate: 0.4 mL/min.[8]
- Column Temperature: 40 °C.[8]
- Mass Spectrometry (MS) System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of fumonisins and their internal standards.[9][12]

Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of the native fumonisin standards to their corresponding ¹³C-labeled internal standards. The concentration of each fumonisin in the sample is determined from this calibration curve.[6][7]

Data Presentation

The following tables summarize the quantitative data from method validation studies for fumonisin analysis using stable isotope dilution assays.

Table 1: Method Performance Parameters for Fumonisin Analysis



Analyte	Matrix	Recovery (%)	RSD (%)	LOQ (µg/kg)	Reference
FB1, FB2, FB3	Broiler Chicken Feed & Excreta	82.6 - 115.8	3.9 - 18.9	160	[9][12]
FB1	Porcine Plasma, Kidney, Liver, Urine	80 - 115	< 10	3	[1]
FB1, FB2	Maize	88 - 105	4 - 11	-	[3][4]
FB1, FB2	Corn	90.4 - 101	2.8 - 7.1	-	[13]

RSD: Relative Standard Deviation, LOQ: Limit of Quantification

Table 2: Example LC-MS/MS MRM Transitions for Fumonisin Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	
Fumonisin B1	722.4	334.2	
[¹³ C ₃₄]-Fumonisin B1	756.4	352.2	
Fumonisin B2	706.4	336.2	
[¹³ C ₃₄]-Fumonisin B2	740.4	354.2	
Fumonisin B3	706.4	318.2	
[13C34]-Fumonisin B3	740.4	336.2	

Note: Specific MRM transitions may vary depending on the instrument and optimization.

Visualizations

The following diagram illustrates the general experimental workflow for the stable isotope dilution assay for fumonisin analysis.





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Caption: Experimental workflow for fumonisin analysis by SIDA-LC-MS/MS.

Conclusion

The stable isotope dilution assay coupled with LC-MS/MS provides a highly reliable and accurate method for the quantification of fumonisins in diverse and complex matrices. The use of ¹³C-labeled internal standards is critical for correcting matrix-induced variations, ensuring data of the highest quality for research, drug development, and regulatory purposes. This protocol offers a standardized approach that can be adapted to various laboratory settings.

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